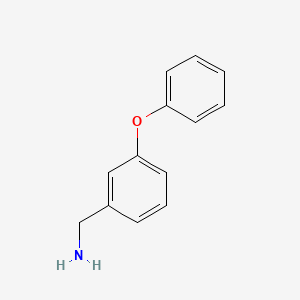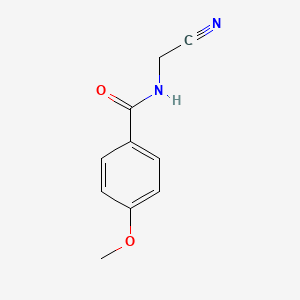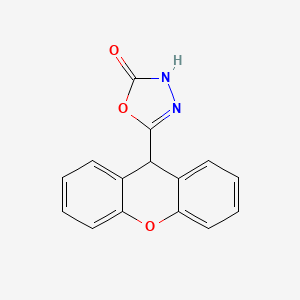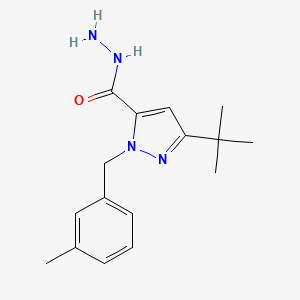
3-Phenoxybenzylamin
Übersicht
Beschreibung
(3-Phenoxyphenyl)methanamine is an organic compound with the molecular formula C13H13NO It is characterized by a benzylamine moiety substituted with a phenoxy group at the third position
Wissenschaftliche Forschungsanwendungen
(3-Phenoxyphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals .
Wirkmechanismus
Target of Action
3-Phenoxy-benzylamine is a derivative of phenoxybenzamine, which is an alpha-adrenergic antagonist . The primary targets of 3-Phenoxy-benzylamine are likely to be the alpha receptors, similar to phenoxybenzamine . Alpha receptors are present in the muscle that lines the walls of blood vessels .
Mode of Action
3-Phenoxy-benzylamine, like phenoxybenzamine, likely works by blocking alpha receptors in certain parts of the body . When the receptors are blocked, the muscle relaxes and the blood vessels widen . This interaction with its targets leads to a decrease in blood pressure .
Biochemical Pathways
It’s known that there exists a mutual transformation between 3-phenoxy-benzyl alcohol and 3-phenoxy-benzylamine, which plays an important role in the biodegradation of 3-phenoxy-benzylamine . This transformation may be attributed to the self-protection of the organism involved in the degradation process .
Pharmacokinetics
The rate processes associated with the absorption, distribution, metabolism, and elimination of a drug are crucial in understanding its pharmacokinetics . These processes determine drug concentrations in body fluids, tissues, and excreta at any time from the moment of administration until elimination from the body is complete .
Action Environment
The action of 3-Phenoxy-benzylamine can be influenced by various environmental factors. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, enhancing reactivity due to the adjacent aromatic ring . This suggests that the chemical environment can significantly influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
It is known that benzylamine, a structurally similar compound, is degraded biologically by the action of the monoamine oxidase B enzyme, resulting in benzaldehyde
Cellular Effects
Benzylamine and its derivatives have been shown to have antifungal activity, specifically inhibiting squalene epoxidase, a key enzyme in fungal sterol biosynthesis
Molecular Mechanism
Benzylamine, a structurally similar compound, is known to undergo reactions at the benzylic position, which can be either SN1 or SN2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenoxyphenyl)methanamine typically involves the reaction of 3-phenoxybenzaldehyde with ammonia or an amine source. One common method is the reductive amination of 3-phenoxybenzaldehyde using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of (3-Phenoxyphenyl)methanamine often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Phenoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-phenoxybenzaldehyde, while reduction can produce various amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Phenoxybenzamine: An alpha-adrenergic antagonist used in the treatment of hypertension.
Benzylamine: A simpler amine with various industrial applications.
Uniqueness: (3-Phenoxyphenyl)methanamine is unique due to the presence of both a phenoxy group and a benzylamine moiety, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
(3-phenoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFNISFRBVGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360254 | |
| Record name | 3-Phenoxy-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50742-37-5 | |
| Record name | 3-Phenoxy-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde](/img/structure/B1607976.png)


![Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B1607984.png)




![2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B1607990.png)

![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B1607992.png)

![N-[5-(2-methylpropyl)-4-oxo-1,3-dioxan-5-yl]benzamide](/img/structure/B1607995.png)

